molecular formula C17H35N3 B12649273 1,6,11-Triisopropyl-di-2-butenylenetriamine CAS No. 94908-30-2

1,6,11-Triisopropyl-di-2-butenylenetriamine

Cat. No.: B12649273
CAS No.: 94908-30-2
M. Wt: 281.5 g/mol
InChI Key: NQNPALSZCSPJTA-FIFLTTCUSA-N
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Description

1,6,11-Triisopropyl-di-2-butenylenetriamine is an organic compound characterized by its unique structure, which includes three isopropyl groups attached to a di-2-butenylenetriamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,11-Triisopropyl-di-2-butenylenetriamine typically involves multi-step organic reactions. One common method includes the alkylation of di-2-butenylenetriamine with isopropyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,6,11-Triisopropyl-di-2-butenylenetriamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,6,11-Triisopropyl-di-2-butenylenetriamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,6,11-Triisopropyl-di-2-butenylenetriamine involves its interaction with molecular targets through its amine groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in catalysis, the compound can coordinate with metal centers to facilitate chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
  • 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl

Uniqueness

1,6,11-Triisopropyl-di-2-butenylenetriamine is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of stability and versatility in various chemical reactions.

Properties

CAS No.

94908-30-2

Molecular Formula

C17H35N3

Molecular Weight

281.5 g/mol

IUPAC Name

(E)-N,N'-di(propan-2-yl)-N'-[(E)-4-(propan-2-ylamino)but-2-enyl]but-2-ene-1,4-diamine

InChI

InChI=1S/C17H35N3/c1-15(2)18-11-7-9-13-20(17(5)6)14-10-8-12-19-16(3)4/h7-10,15-19H,11-14H2,1-6H3/b9-7+,10-8+

InChI Key

NQNPALSZCSPJTA-FIFLTTCUSA-N

Isomeric SMILES

CC(NC/C=C/CN(C(C)C)C/C=C/CNC(C)C)C

Canonical SMILES

CC(C)NCC=CCN(CC=CCNC(C)C)C(C)C

Origin of Product

United States

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